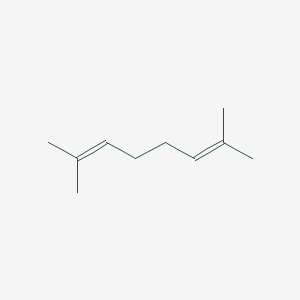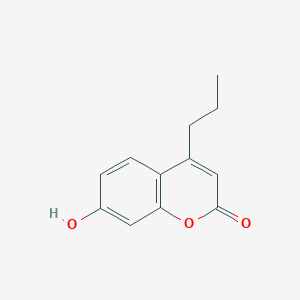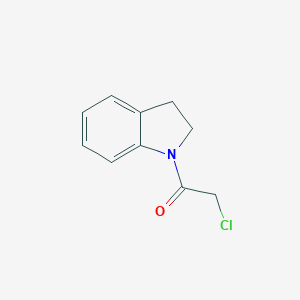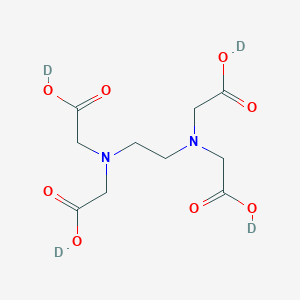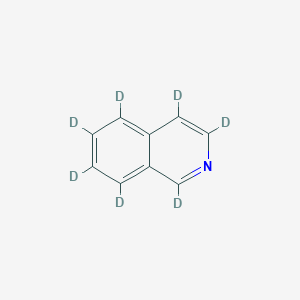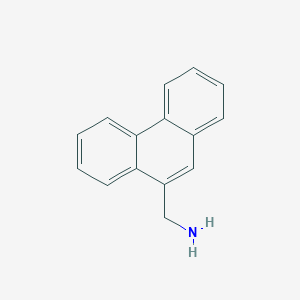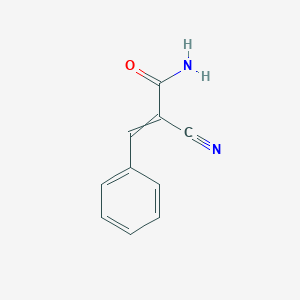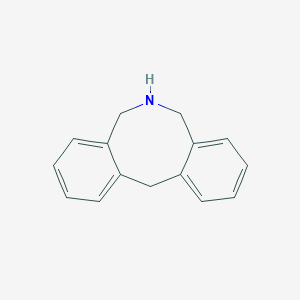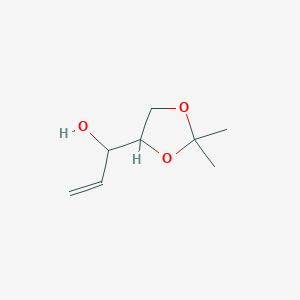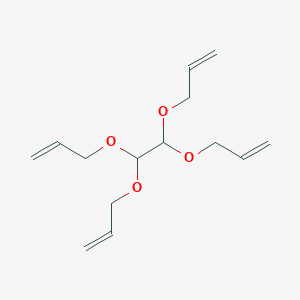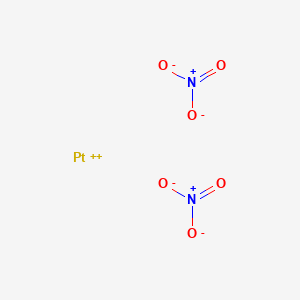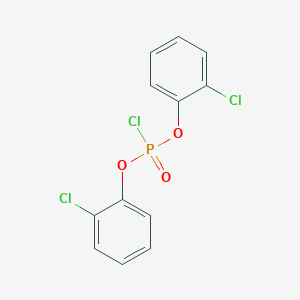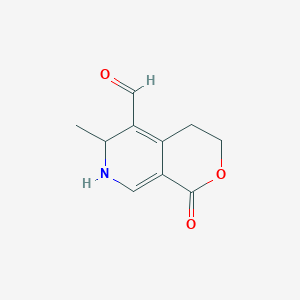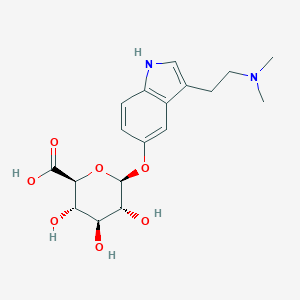
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine, also known as 5-HTP-DG, is a derivative of serotonin that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized by the addition of a glucuronic acid molecule to 5-hydroxytryptamine, a neurotransmitter that plays a role in regulating mood, appetite, and sleep.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine involves its conversion to serotonin in the brain. Once inside the brain, the compound is hydrolyzed by the enzyme glucuronidase, which removes the glucuronic acid molecule and releases 5-hydroxytryptamine. This molecule then undergoes decarboxylation to form serotonin, which can bind to serotonin receptors and modulate neurotransmitter activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine are largely related to its ability to increase serotonin levels in the brain. Serotonin is involved in the regulation of mood, appetite, and sleep, and alterations in serotonin levels have been linked to a variety of psychiatric and neurological disorders. By increasing serotonin levels, N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine may have therapeutic effects in these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine has several advantages for use in lab experiments. It is a water-soluble compound that can be easily purified using chromatography techniques. Additionally, its ability to cross the blood-brain barrier makes it a useful tool for investigating the role of serotonin in the brain. However, N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine also has limitations, including its relatively short half-life and the potential for variability in its effects due to individual differences in the activity of glucuronidase.
Orientations Futures
There are several potential future directions for research on N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine. One area of investigation could focus on its use as a treatment for depression and other mood disorders. Additionally, studies could explore the potential therapeutic effects of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine in other neurological and psychiatric conditions, such as anxiety, schizophrenia, and Parkinson's disease. Finally, research could investigate the use of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine as a tool for studying the role of serotonin in the brain and the mechanisms underlying its effects on behavior and cognition.
Méthodes De Synthèse
The synthesis of N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine involves the enzymatic addition of glucuronic acid to 5-hydroxytryptamine. This reaction is catalyzed by the enzyme UDP-glucuronic acid transferase, which transfers the glucuronic acid molecule from UDP-glucuronic acid to the hydroxyl group of 5-hydroxytryptamine. The resulting product, N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine, is a water-soluble compound that can be purified using chromatography techniques.
Applications De Recherche Scientifique
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to cross the blood-brain barrier and increase serotonin levels in the brain. This has led to investigations into its potential use as a treatment for depression, anxiety, and other mood disorders.
Propriétés
Numéro CAS |
17598-73-1 |
|---|---|
Nom du produit |
N,N-Dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine |
Formule moléculaire |
C18H24N2O7 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O7/c1-20(2)6-5-9-8-19-12-4-3-10(7-11(9)12)26-18-15(23)13(21)14(22)16(27-18)17(24)25/h3-4,7-8,13-16,18-19,21-23H,5-6H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,18+/m0/s1 |
Clé InChI |
WWCGYOHFQQBADT-RNGZQALNSA-N |
SMILES isomérique |
CN(C)CCC1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
SMILES canonique |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Autres numéros CAS |
17598-73-1 |
Synonymes |
DMGUHT N,N-dimethyl-O-glucopyranuronosyl-5-hydroxytryptamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




